![molecular formula C26H32N2O4 B12193593 N-(2-methoxybenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12193593.png)
N-(2-methoxybenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
N-(2-Methoxybenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a synthetic spirocyclic carboxamide derivative featuring a unique spiro[cyclohexane-1,3'-isoquinoline] core. This compound incorporates two methoxy groups: a 2-methoxybenzyl moiety attached to the carboxamide nitrogen and a 2-methoxyethyl substituent at the 2'-position of the isoquinoline ring (Fig. 1). Such structural motifs are common in medicinal chemistry, where spirocyclic frameworks enhance metabolic stability and receptor binding specificity .
The compound’s design likely aims to optimize pharmacokinetic properties, leveraging methoxy groups for improved solubility and spirocyclic rigidity for target engagement .
Properties
Molecular Formula |
C26H32N2O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-N-[(2-methoxyphenyl)methyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C26H32N2O4/c1-31-17-16-28-25(30)21-12-6-5-11-20(21)23(26(28)14-8-3-9-15-26)24(29)27-18-19-10-4-7-13-22(19)32-2/h4-7,10-13,23H,3,8-9,14-18H2,1-2H3,(H,27,29) |
InChI Key |
KUKUJDQPOPDXRA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a spirocyclic isoquinoline core, which is known for its diverse biological activities. The presence of methoxy groups and a carboxamide functional group enhances its solubility and reactivity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₃O₃ |
Molecular Weight | 313.36 g/mol |
LogP | 3.45 |
Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of isoquinoline have shown efficacy against various cancer cell lines, such as:
- Breast Cancer : In vitro studies demonstrated that spirocyclic isoquinolines can induce apoptosis in MCF-7 breast cancer cells.
- Colorectal Cancer : Mechanistic studies suggest that these compounds may inhibit cell proliferation by modulating key signaling pathways like the PI3K/Akt pathway.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial effects. Research on related compounds has shown:
- Gram-positive Bacteria : Isoquinoline derivatives have demonstrated strong activity against Staphylococcus aureus.
- Fungi : Certain structural analogs have shown antifungal properties against Candida species.
Neuroprotective Effects
Emerging data suggest that this compound may exhibit neuroprotective effects, potentially applicable in conditions like Alzheimer's disease. Isoquinolines are known to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegeneration.
The biological activity of N-(2-methoxybenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit AChE, leading to increased acetylcholine levels.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Antioxidant Activity : Its structure suggests potential antioxidant properties, which can mitigate oxidative stress in neuronal cells.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of spirocyclic isoquinolines and evaluated their anticancer activity against various cell lines. The lead compound exhibited an IC50 value of 15 µM against colorectal cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Screening
A study assessing the antimicrobial properties of related compounds found that certain isoquinoline derivatives showed MIC values as low as 8 µg/mL against MRSA strains . This highlights the potential for developing new antibiotics based on the structural framework of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally analogous spiro-isoquinoline carboxamides and related derivatives:
Table 1. Structural and Physicochemical Comparison
Key Findings:
Spirocyclic Core Variations: The cyclohexane spiro core in the target compound and N-(2-ethylphenyl)-... (CAS: 1246038-38-9) may enhance metabolic stability compared to cyclopentane analogs (e.g., N-(4-fluorobenzyl)-... ). Spiro[cyclopentane-1,3'-isoquinoline] derivatives (e.g., 1049109-96-7) exhibit reduced molecular weight (~399 vs.
Substituent Effects: Methoxy Groups: The 2-methoxybenzyl and 2-methoxyethyl groups in the target compound likely increase solubility relative to non-polar substituents (e.g., 2-ethylphenyl in 1246038-38-9) . Aromatic Moieties: Fluorine in 4-fluorobenzyl (CAS: N/A ) may enhance binding affinity via halogen bonding, whereas the 4-methylthiazole in 1049109-96-7 suggests antimicrobial targeting .
Biological Activity: WAY 100635, a spirocyclic carboxamide with a 2-methoxyphenylpiperazine group, demonstrates potent 5-HT1A receptor antagonism (IC50 = 0.9–1.7 nM) . Anti-infective activity in 1049109-96-7 underscores the versatility of spiro-isoquinoline scaffolds in diverse therapeutic areas.
Preparation Methods
Cyclohexane Ring Formation via Hydrogenation
A common strategy involves hydrogenating a benzene ring in a tetrahydroisoquinoline derivative to generate the cyclohexane moiety. For example:
Spirocyclization via Acid-Mediated Condensation
Trifluoromethanesulfonic acid (TFMSA) promotes spirocyclization by activating carbonyl groups for intramolecular attack:
-
Intermediate : Methyl 2-(1-benzyl-4-phenylpiperidine-4-carboxamido)acetate.
-
Reaction : Heating with TFMSA at 130°C for 4 hours induces cyclization to form the spiro[cyclohexane-1,3'-isoquinoline] framework.
Synthesis of the N-(2-Methoxybenzyl)carboxamide Moiety
Carboxamide Formation via Coupling Reactions
The carboxamide is synthesized through a two-step process:
-
Activation of the Carboxylic Acid :
-
Amidation with 2-Methoxybenzylamine :
Final Assembly and Deprotection
Boc Deprotection
If protective groups (e.g., tert-butyloxycarbonyl, Boc) are used during synthesis, they are removed under acidic conditions:
Purification and Characterization
Final purification via column chromatography (hexane/ethyl acetate) and characterization by:
Optimization and Catalytic Innovations
Calcium Iodide (CaI₂)-Catalyzed Amidation
Recent studies highlight CaI₂ as an efficient catalyst for amide bond formation:
Solvent Effects
Comparative Analysis of Synthesis Routes
Step | Method A (TFMSA Cyclization) | Method B (CaI₂ Catalysis) |
---|---|---|
Spirocyclization Yield | 58% | N/A |
Amidation Yield | 83% | 94% |
Total Synthesis Time | 48 hours | 24 hours |
Key Advantage | High regioselectivity | Shorter reaction time |
Challenges and Mitigation Strategies
-
Regioselectivity in Spirocyclization :
-
Over-reduction in Hydrogenation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.